molecular formula C9H13ClN2O2 B5819912 2-(tert-Butyl)-4-chloro-5-methoxypyridazin-3(2H)-one CAS No. 331858-20-9

2-(tert-Butyl)-4-chloro-5-methoxypyridazin-3(2H)-one

Cat. No.: B5819912
CAS No.: 331858-20-9
M. Wt: 216.66 g/mol
InChI Key: VZYTYTZDOYRSMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(tert-Butyl)-4-chloro-5-methoxypyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with tert-butyl, chloro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-4-chloro-5-methoxypyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Substituents: The tert-butyl, chloro, and methoxy groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-4-chloro-5-methoxypyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-4-chloro-5-methoxypyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and functions . Specific pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butyl)-4-chloro-5-methoxypyridine: Similar structure but with a pyridine ring instead of pyridazine.

    2-(tert-Butyl)-4-chloro-5-methoxybenzene: Contains a benzene ring with similar substituents.

    2-(tert-Butyl)-4-chloro-5-methoxyimidazole: Features an imidazole ring with similar substituents.

Uniqueness

2-(tert-Butyl)-4-chloro-5-methoxypyridazin-3(2H)-one is unique due to its specific combination of substituents on the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-tert-butyl-4-chloro-5-methoxypyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c1-9(2,3)12-8(13)7(10)6(14-4)5-11-12/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYTYTZDOYRSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C(=C(C=N1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355309
Record name 3(2H)-Pyridazinone, 4-chloro-2-(1,1-dimethylethyl)-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331858-20-9
Record name 3(2H)-Pyridazinone, 4-chloro-2-(1,1-dimethylethyl)-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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